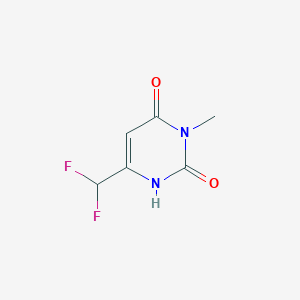

6-(ジフルオロメチル)-3-メチル-1,2,3,4-テトラヒドロピリミジン-2,4-ジオン

概要

説明

The compound “6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” belongs to a class of organic compounds known as difluoromethylated compounds . These compounds contain a difluoromethyl group, which consists of a carbon atom bound to two fluorine atoms and one hydrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. Recent advances in difluoromethylation processes have been made based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis

The molecular structure of a compound can be influenced by the biological environment. For example, DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis

Difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a difluoromethyl group. The CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .科学的研究の応用

後期ジフルオロメチル化

後期ジフルオロメチル化: とは、合成プロトコルの最終段階でジフルオロメチル基を導入することを指します。 このプロセスは、医薬品、農薬、材料科学において重要な、溶解性、代謝安定性、親油性など、有機化合物の物理的特性を改変するために不可欠です 。問題の化合物は、後期ジフルオロメチル化のための試薬として役立ち、医薬品関連の分子へのアクセスを提供します。

光触媒反応

この化合物は、芳香族化合物と脂肪族の複数のC–C結合を含む光触媒反応で使用できます。 これらの反応は、穏やかで環境に優しい条件下で行われるため、持続可能な化学の実践にとって魅力的です 。光触媒によるジフルオロメチル基の導入は、生成される分子の物理的特性を強化できます。

バイオアイソスター開発

医薬品化学において、CF2H基は、サイズと極性が類似しているため、アルコール、チオール、またはアミン基のバイオアイソスターとみなされます。 これにより、この化合物は、分子に生物活性を大幅に変化させることなく、他の官能基を置き換えることができるため、新規医薬品、除草剤、殺菌剤の開発のための貴重なツールになります .

水素結合ドナー

CF2Hの高度に分極したC–H結合は、それを優れた水素結合ドナーにします。 この特性は、ポリフッ素化モチーフの中ではユニークであり、酵素阻害剤や受容体リガンドなど、特定の水素結合能力を必要とする分子の設計に活用されています .

有機化合物のフルオロアルキル化

この化合物は、フルオロアルキル化反応における「負のフッ素効果」に対処するために使用できます。 反応条件を調整することで、研究者は、フッ素化されたカルバンアニオンの熱不安定性とその本質的な求核性に伴う課題を克服し、さまざまな有機基質のフルオロアルキル化を成功させることができます .

立体選択的合成

立体選択的ジフルオロメチル化の例は限られていますが、この化合物は、立体選択的合成の方法を開発するための試薬として可能性を秘めています。 これは、特に、エナンチオマー的に純粋な医薬品の開発において重要な、キラル中心を持つ分子を作成する際に関連しています .

タンパク質修飾

エキサイティングな応用は、タンパク質などの大きな生体分子へのCF2Hの精密な部位選択的インストールです。 これにより、タンパク質をそのネイティブな構造と機能を最小限に破壊して修飾することが可能になり、タンパク質工学と薬物設計において価値があります .

材料科学

材料科学では、ジフルオロメチル基の導入は、溶媒への耐性を高め、熱安定性を向上させるなど、材料の特性に大きく影響を与える可能性があります。 この化合物は、改善された性能特性を持つ新しい材料を合成するための重要な成分となる可能性があります .

作用機序

Target of Action

The primary target of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Mode of Action

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione acts as an irreversible inhibitor of ornithine decarboxylase . It binds to the enzyme and prevents the natural substrate ornithine from accessing the active site . This inhibition disrupts the biosynthesis of polyamines, leading to changes in cell differentiation and proliferation .

Biochemical Pathways

The inhibition of ornithine decarboxylase by 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione affects the polyamine biosynthesis pathway . Polyamines are involved in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . Therefore, the disruption of polyamine biosynthesis can have significant downstream effects on these processes.

Pharmacokinetics

It is known that the difluoromethyl group (cf2h) has attracted significant attention in medicinal chemistry due to its unique combination of being an h-bond donor and also lipophilic . This combination positions it as an increasingly valuable tool within drug-discovery . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of ornithine decarboxylase by 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione leads to a disruption in the biosynthesis of polyamines . This can result in changes in cell differentiation and proliferation, potentially affecting the growth of tumor cells where ornithine decarboxylase is highly upregulated .

実験室実験の利点と制限

The synthesis of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is relatively straightforward and can be accomplished in a relatively short amount of time. In addition, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a relatively expensive compound, which can limit its use in some experiments.

将来の方向性

There are a number of potential future directions for the study of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research into the synthesis of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the biochemical and physiological effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could lead to the development of new therapeutic agents.

Safety and Hazards

生化学分析

Biochemical Properties

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases. The interaction with dihydropyrimidine dehydrogenase suggests that 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may act as a substrate or inhibitor, influencing the enzyme’s activity and, consequently, the metabolic pathways it regulates .

Cellular Effects

The effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis. Additionally, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with dihydropyrimidine dehydrogenase involves binding to the enzyme’s active site, potentially leading to competitive inhibition. This binding interaction can result in changes in enzyme activity, which in turn affects downstream metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione remains stable under controlled conditions, maintaining its biochemical activity over extended periods. Degradation products may form over time, potentially leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential organ toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound interacts with enzymes such as dihydropyrimidine dehydrogenase, influencing the catabolism of pyrimidine bases. This interaction can affect metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within tissues is influenced by factors such as tissue permeability and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications. The localization to these compartments allows 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione to interact with relevant biomolecules and participate in localized biochemical processes .

特性

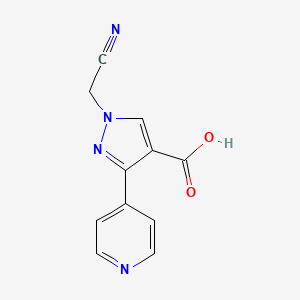

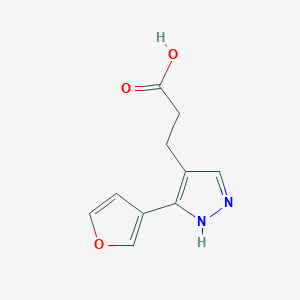

IUPAC Name |

6-(difluoromethyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-4(11)2-3(5(7)8)9-6(10)12/h2,5H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPGTUFOYKCUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。